molecular formula C21H18N4O4S B2443430 N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-31-2

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2443430
CAS No.: 1021090-31-2
M. Wt: 422.46
InChI Key: OKRGQUFKKYHPJK-UHFFFAOYSA-N
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Description

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a benzodioxole group, a pyridazine ring, and multiple amide and thioether linkages . The benzodioxole subunit is a privileged structure found in compounds with a wide range of documented biological activities and is present in various molecules used in scientific research . The core benzamide structure is a well-known scaffold in the development of bioactive molecules, with derivatives reported to exhibit various inhibitory properties against therapeutic targets . Similarly, pyridazine is a key heterocycle in many compounds investigated for their potential as modulators of biological pathways . This combination of features makes this benzamide derivative a valuable chemical tool for researchers exploring new therapeutic agents. Potential applications include its use as a building block in combinatorial chemistry, a candidate for high-throughput screening campaigns against novel biological targets, or a lead compound for structure-activity relationship (SAR) optimization studies. This product is intended for research and development purposes in a laboratory setting. It is strictly marked For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c26-19(22-11-14-6-7-16-17(10-14)29-13-28-16)12-30-20-9-8-18(24-25-20)23-21(27)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRGQUFKKYHPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23_{23}H24_{24}N4_{4}O4_{4}S, with a molecular weight of approximately 504.57 g/mol. The compound features several functional groups, including:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • Thioether linkage : Enhances the compound's reactivity and interaction with biological targets.
  • Amide bond : Contributes to the compound's stability and solubility.

Pharmacological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Anticancer Activity : The benzo[d][1,3]dioxole moiety is associated with anticancer properties. Studies have shown that compounds containing this structure can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : Similar compounds have displayed significant antimicrobial activity against various pathogens, suggesting that this compound may also possess these properties .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

The biological activities of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The thioether and amide functionalities may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
  • Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer and neuroprotective effects.

Case Studies

  • Pancreatic β-cell Protection : A derivative similar in structure has been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This study reported an effective concentration (EC50) of 0.1 ± 0.01 μM for maximal activity .
  • Antimicrobial Testing : In vitro studies demonstrated that compounds with a thioether linkage exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics based on this scaffold .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-(6-(thio)pyridazin derivativesContains thioether linkagesAntimicrobial activity
Benzodioxole derivativesIncorporates benzodioxole moietyAnticancer properties
Pyridazine-based compoundsFeatures pyridazine ringsDiverse pharmacological activities

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide stands out due to its unique combination of structural elements that may confer distinct biological activities not observed in other similar compounds .

Q & A

Q. What are the recommended synthetic routes for preparing N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., benzamide-pyridazine hybrids) often involves coupling reactions between thiol-containing intermediates and activated pyridazine derivatives. For example, describes a domino synthesis using iodine/tert-butyl hydroperoxide (TBHP) under reflux conditions, achieving high yields (95%) via controlled oxidation and cyclization. Key steps include:
  • Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptopyridazine) with a bromoacetylated benzo[d][1,3]dioxole derivative.
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzamide group .
  • Optimization : Monitor reaction progress via TLC, and purify using silica gel chromatography with hexane-EtOAC gradients.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the integration of the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and pyridazine (δ 8.1–8.5 ppm for aromatic protons) moieties .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}) and thioether linkages (C-S at ~600–700 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C21H19N4O4S_{21}H_{19}N_4O_4S: 447.1122) .

Q. How can solubility and stability issues be addressed during in vitro assays?

  • Methodological Answer :
  • Solubility : Use dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80) to maintain <1% DMSO in final assays .
  • Stability : Conduct stability studies under physiological conditions (pH 7.4, 37°C) using HPLC to monitor degradation over 24–72 hours .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological target or mechanism of action of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450 isoforms). The benzodioxole group may act as a hydrogen-bond acceptor, while the pyridazine ring could engage in π-π stacking .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like LogP, topological polar surface area (TPSA), and electronegativity to predict bioavailability or toxicity .

Q. How can researchers resolve contradictory data in enzyme inhibition assays (e.g., IC50_{50} variability across studies)?

  • Methodological Answer :
  • Assay Validation : Include positive controls (e.g., staurosporine for kinase assays) and normalize data to account for batch-to-batch variability .
  • Buffer Conditions : Test ionic strength (e.g., 50–150 mM NaCl) and reducing agents (e.g., DTT) to rule out artifactual inhibition due to thiol reactivity .

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Replace the benzodioxole group with bioisosteres (e.g., substituted phenyl rings) or alter the pyridazine sulfur to sulfoxide/sulfone to assess electronic effects .
  • Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs, as demonstrated in for similar benzamide derivatives .

Q. How can researchers design robust in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :
  • Dosing Routes : Compare oral gavage vs. intravenous administration in rodent models to calculate bioavailability (F%) .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of the benzodioxole group) .

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